molecular formula C14H11BrO2 B1273610 3-Bromo-3'-methoxybenzophenone CAS No. 750633-66-0

3-Bromo-3'-methoxybenzophenone

Cat. No. B1273610
M. Wt: 291.14 g/mol
InChI Key: YJQLWOJNDBFINH-UHFFFAOYSA-N
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Description

3-Bromo-3'-methoxybenzophenone is a chemical compound that is part of the broader class of benzophenones. It is characterized by a bromine atom and a methoxy group attached to a benzophenone backbone. This compound is of interest due to its potential applications in various fields, including the synthesis of UV filters, pharmaceuticals, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related bromophenone derivatives has been explored in several studies. For instance, the reaction of 1,3-bis-silyl enol ethers with 3-methoxalylchromones leads to the formation of functionalized 2,4'-dihydroxybenzophenones through a domino Michael/retro-Michael/Mukaiyama-aldol reaction, which are promising for the synthesis of novel UV-A/B and UV-B filters . Another study describes a palladium-catalyzed cross-coupling reaction as a strategy for synthesizing hydroxybenzophenone derivatives, which are key intermediates for the synthesis of carcinogenic metabolites . These methods highlight the versatility of bromophenone derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of bromophenone derivatives has been characterized using various spectroscopic techniques. For example, a compound closely related to 3-Bromo-3'-methoxybenzophenone, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, was synthesized and characterized by spectroscopic methods and single-crystal X-ray diffraction . The study provided insights into the intermolecular contacts and molecular geometry, which are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Bromophenone derivatives participate in a variety of chemical reactions. The synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, from a methoxymethyl-substituted aryl methyl ether demonstrates the reactivity of bromophenones in regioselective demethylation reactions . Additionally, the nucleophilic substitution reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with various nucleophiles, including alcohols and amines, showcases the versatility of bromophenone derivatives in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenone derivatives are influenced by the presence of bromine and methoxy groups. These compounds exhibit potent radical scavenging activity, as demonstrated by new nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides . The antioxidant properties of these compounds suggest their potential application as natural antioxidants in food or pharmaceuticals. Furthermore, novel bromophenols synthesized from benzoic acids and methoxylated bromophenols have shown powerful antioxidant activities and inhibitory actions against metabolic enzymes .

Scientific Research Applications

Antioxidant Activity and Potential in Food and Pharmaceutical Fields The antioxidant properties of 3-Bromo-3'-methoxybenzophenone derivatives have also been a subject of interest. Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, which showed potent scavenging activity against radicals. This indicates their potential application in food and pharmaceutical fields as natural antioxidants, hinting at the protective effects these compounds could offer against oxidative stress (Li, Li, Gloer, & Wang, 2012).

Safety And Hazards

3-Bromo-3’-methoxybenzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including eye and face protection, should be worn when handling this chemical .

properties

IUPAC Name

(3-bromophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQLWOJNDBFINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373706
Record name 3-Bromo-3'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3'-methoxybenzophenone

CAS RN

750633-66-0
Record name 3-Bromo-3'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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